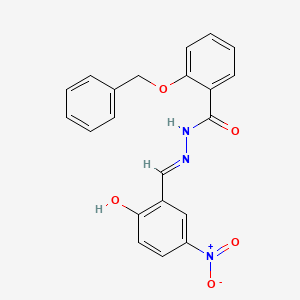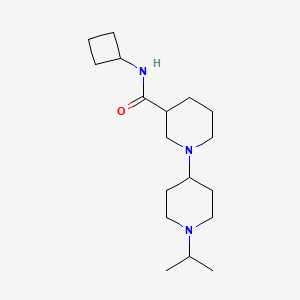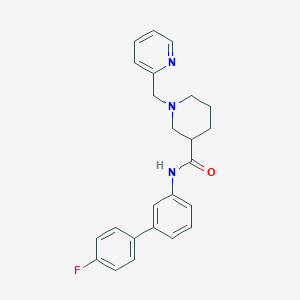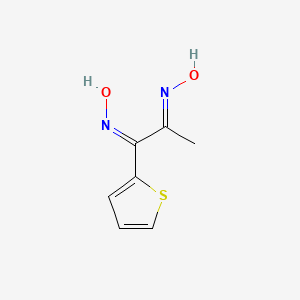![molecular formula C17H23N3O4S B6140174 1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6140174.png)
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases that involve abnormal gene expression.
Wirkmechanismus
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that help package DNA into a compact structure, and the acetylation of histones can affect gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to changes in gene expression and potentially inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying gene expression and the role of HDAC enzymes in various diseases. However, one limitation of this compound is that it may have off-target effects, meaning that it may affect other enzymes or proteins in addition to HDACs. This can make it difficult to interpret results from experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide. One area of interest is in combination therapy, where this compound is used in combination with other drugs to enhance its anti-cancer activity. Another area of interest is in the development of more selective HDAC inhibitors, which may have fewer off-target effects than this compound. Additionally, this compound may have potential applications in the treatment of other diseases beyond cancer and inflammation, such as neurodegenerative diseases.
Synthesemethoden
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(2-oxo-1-pyrrolidinyl)benzoic acid with piperidine and subsequent reaction with methylsulfonyl chloride. The final product is obtained by treating the intermediate with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to changes in gene expression and potentially inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)19-9-3-5-13(12-19)17(22)18-14-6-2-7-15(11-14)20-10-4-8-16(20)21/h2,6-7,11,13H,3-5,8-10,12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKKPDQZNZHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6140112.png)
![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6140120.png)
![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6140127.png)

![(3-isopropoxyphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6140138.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6140144.png)
![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6140203.png)
